molecular formula C16H19FN4O2S B2980113 8-(4-fluoro-2-methylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2194843-40-6

8-(4-fluoro-2-methylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2980113
CAS No.: 2194843-40-6
M. Wt: 350.41
InChI Key: FFJAQXZKNXELIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 8-azabicyclo[3.2.1]octane (tropane) class, characterized by a bicyclic framework with a sulfonyl group at the 8-position and a 1,2,3-triazole substituent at the 3-position. The 4-fluoro-2-methylbenzenesulfonyl moiety introduces steric and electronic modifications that influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

8-(4-fluoro-2-methylphenyl)sulfonyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4O2S/c1-11-8-12(17)2-5-16(11)24(22,23)21-13-3-4-14(21)10-15(9-13)20-7-6-18-19-20/h2,5-8,13-15H,3-4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJAQXZKNXELIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-fluoro-2-methylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction, which involves the cycloaddition of a diene and a dienophile under thermal or catalytic conditions.

    Introduction of the Triazole Ring: The 1H-1,2,3-triazole moiety is often introduced via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This step requires an alkyne and an azide precursor.

    Sulfonylation: The final step involves the sulfonylation of the bicyclic core with 4-fluoro-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxidized triazole derivatives.

    Reduction: Reduced sulfonyl derivatives.

    Substitution: Halogenated or nitrated aromatic derivatives.

Scientific Research Applications

The compound 1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a complex organic molecule featuring a sulfonyl group, a pyrrolidine ring, and a triazole ring. It has the molecular formula C13H15FN4O2SC_{13}H_{15}FN_4O_2S and a molecular weight of 310.35 g/mol. The PubChem CID for this compound is 90259789 .

Chemical Reactions

The compound undergoes several chemical reactions:

  • Oxidation: Forms sulfone derivatives using reagents like potassium permanganate or hydrogen peroxide.
  • Reduction: Converts the sulfonyl group to a sulfoxide or sulfide using agents such as lithium aluminum hydride.

These reactions typically involve organic solvents (e.g., dichloromethane, ethanol) and catalysts (e.g., palladium on carbon) under specific temperature and pressure settings.

Scientific Research Applications

1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole has diverse applications in scientific research:

  • Chemistry: Used as a building block for synthesizing complex molecules and materials.
  • Biology: Employed in studying enzyme inhibition and protein-ligand interactions.
  • Medicine: Potential therapeutic uses, such as an anti-inflammatory or anticancer agent.
  • Industry: Used in developing new materials with specific properties like polymers and coatings.

Biological Activities

The compound exhibits several biological activities:

  • Enzyme Inhibition: The sulfonyl group interacts with enzyme active sites, inhibiting metabolic enzymes.
  • Molecular Interactions: The triazole ring engages in hydrogen bonding and π-π interactions, enhancing binding to target proteins and modulating biological pathways.
  • Anticancer Activity: Triazole derivatives exhibit cytotoxicity against cancer cell lines like HCT116 and MCF-7, inducing apoptosis through increased reactive oxygen species (ROS) levels and mitochondrial membrane potential disruption.

Comparison to Similar Compounds

1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole can be compared to similar compounds:

  • 4-((1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine: Similar sulfonyl-pyrrolidine structure but with a pyridine ring instead of a triazole ring.
  • N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide: Features a similar fluorinated phenyl group but includes a boron-containing moiety.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds or coordinate with metal ions, while the sulfonyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Sulfonyl Group

The sulfonyl group at the 8-position is critical for target engagement. Comparisons include:

Compound Name Sulfonyl Substituent Molecular Weight Predicted pKa Key Properties/Applications Reference
8-(4-Fluoro-2-methylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane 4-Fluoro-2-methylphenyl Not reported ~2.8 (est.) Potential CNS activity Target
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane 2-Bromophenyl 397.29 2.79 Higher lipophilicity (bromine effect)
8-(5-Fluoro-2-methoxybenzenesulfonyl)-3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]-8-azabicyclo[3.2.1]octane 5-Fluoro-2-methoxyphenyl 410.5 Not reported Enhanced solubility (methoxy group)

Key Findings :

  • Methoxy groups (e.g., in ) may enhance solubility and metabolic stability compared to the target compound’s methyl group.
Heterocyclic Modifications at the 3-Position

The triazole ring’s position and substitution pattern significantly affect binding affinity and selectivity:

Compound Name 3-Position Substituent Biological Activity Reference
Target Compound 1H-1,2,3-triazol-1-yl Hypothesized DAT inhibition
8-[4-(Propan-2-yloxy)benzoyl]-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane Pyrazole Non-CNS applications (est.)
8-(1-Benzothiophene-2-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane Benzothiophene-carbonyl Unknown

Key Findings :

  • Benzothiophene-carbonyl () introduces aromatic bulk, which may interfere with binding pocket interactions.
Comparison with Tropane-Based DAT Inhibitors

The target compound shares structural motifs with clinically relevant DAT inhibitors:

Compound Name 2β/3β Substituents DAT IC50 (nM) Clinical Relevance Reference
WIN35,428 4-Fluorophenyl, methyl ester 7.8 Cocaine analog, imaging agent
RTI-336 4-Chlorophenyl, 3-phenylisoxazole 2.3 In clinical trials for addiction
Target Compound 1H-1,2,3-triazol-1-yl, 4-fluoro-2-methylbenzenesulfonyl Not reported Hypothesized DAT selectivity

Key Findings :

  • The triazole in the target compound may mimic the steric profile of WIN35,428’s ester group but with altered electronic properties.
  • Sulfonyl groups (as in the target) are less common in DAT inhibitors compared to carbonyl or ester moieties, suggesting a novel binding mode.

Physicochemical and Pharmacokinetic Predictions

Using data from analogs:

  • Molecular Weight : Estimated ~400–410 g/mol (similar to ), within BBB permeability limits.
  • pKa : Predicted ~2.8 (from ), favoring ionization at physiological pH, which may limit CNS penetration unless actively transported.
  • Solubility : The 4-fluoro-2-methylbenzenesulfonyl group likely reduces solubility compared to methoxy-substituted analogs (e.g., ).

Biological Activity

The compound 8-(4-fluoro-2-methylbenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a derivative of the azabicyclo[3.2.1]octane scaffold, which has garnered attention in medicinal chemistry due to its structural similarity to bioactive alkaloids and its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The azabicyclo[3.2.1]octane framework provides a rigid structure that can enhance binding affinity to various biological targets. The incorporation of the 4-fluoro-2-methylbenzenesulfonyl and triazole groups is expected to modulate its pharmacokinetic properties and receptor interactions. The mechanism of action typically involves interaction with neurotransmitter transporters and receptors, akin to other compounds in this class.

Biological Activity Overview

Research has demonstrated that azabicyclo[3.2.1]octane derivatives exhibit a variety of biological activities, including:

  • Dopamine Transporter (DAT) Inhibition : Compounds similar to the target molecule have shown significant binding affinity for DAT, which is crucial for the treatment of neurological disorders like Parkinson's disease .
  • Serotonin Transporter (SERT) Selectivity : Some derivatives display selectivity for SERT over DAT, suggesting potential applications in treating depression and anxiety disorders .
  • N-acylethanolamine-hydrolyzing acid amidase (NAAA) Inhibition : A related class of compounds has been identified as potent NAAA inhibitors, which play a role in managing inflammatory responses by preserving endogenous palmitoylethanolamide (PEA) .

Case Studies

Several studies have investigated the biological activity of azabicyclo[3.2.1]octane derivatives:

  • Dopamine Transporter Affinity Study :
    • A series of 8-substituted azabicyclo[3.2.1]octanes were synthesized and evaluated for their affinities at DAT and SERT.
    • The study found that specific substitutions significantly enhanced selectivity for DAT over SERT, with some derivatives exhibiting up to 300-fold selectivity .
  • NAAA Inhibition Research :
    • A novel pyrazole azabicyclo[3.2.1]octane was identified as a potent NAAA inhibitor with an IC50 value of 0.042 μM.
    • This compound demonstrated a non-covalent mechanism of action and was effective in vivo, suggesting its potential as an anti-inflammatory agent .
  • ELOVL6 Inhibitor Development :
    • A sulfonylated azabicyclo[3.2.1]octane was discovered as an ELOVL6 inhibitor, highlighting its role in metabolic disorders.
    • Optimization led to the identification of a highly selective and orally bioavailable compound that could serve as a therapeutic candidate for metabolic diseases .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the azabicyclo[3.2.1]octane core significantly affect biological activity:

CompoundModificationDAT AffinitySERT AffinityNAAA Inhibition
22eCyclopropylmethyl groupHighLowNot tested
50Pyrazole sulfonamideModerateModerateLow (IC50 = 0.042 μM)
39Endo-substitutedHighModerateHigh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.